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Compound of Interest

Compound Name: 2,2,2-Trifluoroethyl ethyl ether
CAS No.: 461-24-5
Cat. No.: B1197891
Get Quote
. J

Executive Summary

2,2,2-Trifluoroethyl ethyl ether (CAS: 461-24-5) is a semi-volatile fluorinated ether utilized as
a specialty solvent and intermediate in the synthesis of pharmaceutical fluorophores and
inhalation anesthetics.[1][2][3][4][5] Unlike its convulsant analog bis(2,2,2-trifluoroethyl) ether
(Flurothyl), this unsymmetrical ether exhibits unique dipole interactions due to the electron-
withdrawing trifluoromethyl group adjacent to the ether oxygen.[3] This guide provides a
definitive reference for its identification via Infrared (IR) and Mass Spectrometry (MS),
supported by validated synthesis protocols.

Chemical Identity & Physical Properties

Before spectroscopic analysis, verify the analyte against these physicochemical standards to
ensure sample purity.
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Parameter Data

IUPAC Name 2-Ethoxy-1,1,1-trifluoroethane
CAS Number 461-24-5

Molecular Formula CaH7F30

Molecular Weight 128.09 g/mol

Structure CF3-CH2-O-CH2-CHs

Boiling Point 50.3 °C (at 760 mmHgQ)
Density 1.065 g/cm3 (at 25 °C)

Refractive Index (
1.3065

)

Appearance Colorless, volatile liquid with an ethereal odor

Spectroscopic Analysis: Infrared (IR)

The IR spectrum of 2,2,2-trifluoroethyl ethyl ether is dominated by the intense C-F stretching
vibrations, which often obscure the C-O stretches. The absence of hydroxyl (-OH) and carbonyl
(C=0) bands confirms the ether structure.[3]

Characteristic Absorption Bands
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Wavenumber . . . . .
( 1 Functional Group Vibrational Mode Diagnostic Note
cm-
Stretching ( Moderate intensity;
2980 — 2850 Alkyl C-H typical of ethyl group.
) [3]
Very Strong/Broad.[3]
1280 - 1100 C-F Stretching Multiple bands due to
CFs group.
] Strong; often overlaps
1120 - 1050 C-0-C Stretching ) )
with C-F region.[3]
) Methyl/Methylene
1450 - 1380 C-H Bending ]
deformation.
) ) Fingerprint region
~800 — 600 C-F Bending/Wagging

features.[3]

Structural Interpretation

The trifluoroethyl group (

) causes a significant inductive effect, shifting the adjacent methylene C-H stretches to slightly
higher frequencies compared to a standard diethyl ether.[3] The "fingerprint" of this molecule is

the lack of O-H stretch at 3400 cm~? (ruling out the precursor trifluoroethanol) and the intense
halogenated band cluster between 1100-1300 cm~1.

Spectroscopic Analysis: Mass Spectrometry (MS)

The Electron lonization (El) mass spectrum (70 eV) follows a distinct fragmentation pattern
driven by the stability of fluorinated carbocations and alpha-cleavage relative to the ether
oxygen.[3]

Fragmentation Data Table
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m/z (Mass-to- . Relative
lon Identity Fragment Structure
Charge) Abundance
128 Weak (Molecular lon)
113 Moderate

Base Peak (High
83

Stability)
69 Strong
59 Moderate
45 Moderate
29 Strong

Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the molecular ion. The bond lability is
highest at the C-C bond of the ethyl group and the C-O bond adjacent to the fluorinated
segment.
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Figure 1: Proposed fragmentation pathway for 2,2,2-Trifluoroethyl ethyl ether under 70 eV
Electron lonization.

Experimental Protocol: Synthesis & Purification

For researchers requiring high-purity standards for spectroscopic calibration, the Williamson
ether synthesis is the most reliable method.[3]

Reagents
o 2,2,2-Trifluoroethanol (TFE)[1][2][3][4][6][7]

o Sodium Metal (dispersion or cubes)[3]
o Ethyl Bromide[3][8][9]

e Solvent: Anhydrous 1,4-Dioxane or Diglyme[3]

Workflow Diagram

Activation Intermediate Alkylation Purification
Dissolve Na in TFE/Dioxane Formation of Add Ethyl Bromide Fractional Distillation
(Exothermic, H2 Release) NaOCH2CF3 Reflux 4-6 hrs Collect fraction @ 50.3°C

Click to download full resolution via product page

Figure 2: Step-wise synthesis protocol via sodium trifluoroethoxide intermediate.

Step-by-Step Methodology

o Alkoxide Formation: In a flame-dried 3-neck flask under

, dissolve 1.0 eq of sodium metal into anhydrous dioxane. Slowly add 1.1 eq of 2,2,2-
trifluoroethanol. Caution: Hydrogen gas evolution.[3]

 Alkylation: Once the sodium is consumed and the solution is clear (formation of

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1197891/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-2-2-2-trifluoroethyl-ethyl-ether
https://www.benchchem.com/product/b1197891/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-2-2-trifluoroethyl-ethyl-ether
https://m.chem960.com/lang_sl/cas_460402/
https://wap.guidechem.com/dictionary/en/75-89-8.html
https://wap.guidechem.com/dictionary/jp/75-89-8.html
https://m.chem960.com/lang_sl/cas_460402/
https://china.guidechem.com/306041/detail.html
https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200907063444057434
https://www.researchgate.net/publication/375493606_C-C_Bond_Formation_Coupled_with_C-C_Bond_Cleavage_during_Oxidative_Upgrading_of_Glycerol_on_a_Nanoporous_BiVO4_Photoanode
https://m.chem960.com/lang_sl/cas_460402/
https://m.chem960.com/lang_sl/cas_460402/
http://en.notes.fluorine1.ru/public/pdfs/136_1_en.pdf
http://notes.fluorine1.ru/public/2021/3_2021/article_1.html
https://m.chem960.com/lang_sl/cas_460402/
https://www.benchchem.com/product/b1197891/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-2-2-2-trifluoroethyl-ethyl-ether
https://m.chem960.com/lang_sl/cas_460402/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197891?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

), cool to 0°C. Add 1.2 eq of ethyl bromide dropwise.

Reflux: Heat the mixture to mild reflux (approx. 60-70°C) for 6 hours to drive the substitution.

Quench & Extraction: Cool to room temperature. Quench with ice water. Extract the organic
layer with diethyl ether (if using a co-solvent) or separate the phases directly if neat.

Distillation: Dry the organic phase over

. Perform fractional distillation. The product boils at 50.3°C.[8][9]

Applications in Drug Development[3][5]

Bioisosterism: The trifluoroethyl group serves as a lipophilic, metabolically stable bioisostere
for ethyl or propyl groups in drug candidates, enhancing blood-brain barrier (BBB)
penetration.[3]

Inhalation Anesthetics: Structural analogs (like Isoflurane and Flurothyl) are potent
modulators of GABA receptors.[3] While 2,2,2-trifluoroethyl ethyl ether itself is less potent,
it is used as a reference standard in metabolic studies of fluorinated anesthetics.[3]

Solvent Systems: Used in the recrystallization of fluorinated peptides due to its specific
ability to solvate fluorous domains while remaining miscible with standard organic solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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